molecular formula C8H7IN2 B3219203 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1190316-47-2

3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No. B3219203
M. Wt: 258.06 g/mol
InChI Key: NPMMMELTLLZPBC-UHFFFAOYSA-N
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Description

“3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the molecular weight of 288.09 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for “3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine” is 1S/C9H9IN2O/c1-12-5-7 (10)6-3-4-11-9 (13-2)8 (6)12/h3-5H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine” is a solid substance with a molecular weight of 288.09 . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Safety And Hazards

The safety information for “3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine” are not available in the retrieved data, research on related 1H-pyrrolo[2,3-b]pyridine derivatives suggests that these compounds have development prospects as FGFR inhibitors . This could indicate potential future research directions for “3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine”.

properties

IUPAC Name

3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-8-6(2-3-10-5)7(9)4-11-8/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMMMELTLLZPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1NC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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